N-{[4-(2-Methoxyphenyl)-5-({[(5-methyl-1,3,4-thiadiazol-2-YL)carbamoyl]methyl}sulfanyl)-4H-1,2,4-triazol-3-YL]methyl}-4-(pyrrolidine-1-sulfonyl)benzamide
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Overview
Description
This compound is characterized by its intricate structure, which includes multiple functional groups such as methoxyphenyl, thiadiazolyl, triazolyl, and sulfonyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{[4-(2-Methoxyphenyl)-5-({[(5-methyl-1,3,4-thiadiazol-2-YL)carbamoyl]methyl}sulfanyl)-4H-1,2,4-triazol-3-YL]methyl}-4-(pyrrolidine-1-sulfonyl)benzamide typically involves multiple steps, each requiring specific reagents and conditions. The general synthetic route includes:
Formation of the 1,2,4-Triazole Ring: This step involves the cyclization of appropriate precursors under acidic or basic conditions to form the triazole ring.
Introduction of the Thiadiazole Group: The thiadiazole group is introduced through a reaction with a suitable thiadiazole precursor, often under reflux conditions.
Attachment of the Methoxyphenyl Group: This step involves the coupling of the methoxyphenyl group to the triazole ring, typically using a palladium-catalyzed cross-coupling reaction.
Formation of the Sulfonyl Group: The sulfonyl group is introduced through a sulfonation reaction, often using sulfur trioxide or chlorosulfonic acid.
Final Coupling and Purification: The final step involves the coupling of the intermediate compounds to form the target compound, followed by purification using techniques such as column chromatography or recrystallization.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This can include the use of more efficient catalysts, alternative solvents, and scalable reaction conditions. Continuous flow chemistry and automated synthesis platforms may also be employed to enhance production efficiency.
Chemical Reactions Analysis
Types of Reactions
N-{[4-(2-Methoxyphenyl)-5-({[(5-methyl-1,3,4-thiadiazol-2-YL)carbamoyl]methyl}sulfanyl)-4H-1,2,4-triazol-3-YL]methyl}-4-(pyrrolidine-1-sulfonyl)benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent and conditions used.
Reduction: Reduction reactions can target the sulfonyl or carbonyl groups, leading to the formation of sulfides or alcohols.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the aromatic rings or the sulfonyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are often used.
Substitution: Reagents such as halogens, alkylating agents, and nucleophiles (e.g., amines, thiols) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce sulfides or alcohols. Substitution reactions can lead to a variety of derivatives with modified functional groups.
Scientific Research Applications
N-{[4-(2-Methoxyphenyl)-5-({[(5-methyl-1,3,4-thiadiazol-2-YL)carbamoyl]methyl}sulfanyl)-4H-1,2,4-triazol-3-YL]methyl}-4-(pyrrolidine-1-sulfonyl)benzamide has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: It is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: The compound is investigated for its potential therapeutic applications, particularly in the development of new drugs targeting specific diseases.
Industry: It is used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of N-{[4-(2-Methoxyphenyl)-5-({[(5-methyl-1,3,4-thiadiazol-2-YL)carbamoyl]methyl}sulfanyl)-4H-1,2,4-triazol-3-YL]methyl}-4-(pyrrolidine-1-sulfonyl)benzamide depends on its specific application. In biological systems, the compound may interact with various molecular targets, such as enzymes, receptors, or DNA, leading to modulation of cellular pathways. The exact mechanism can vary based on the functional groups present and the specific biological context.
Comparison with Similar Compounds
Similar Compounds
- **N-{[4-(2-Methoxyphenyl)-5-({[(5-methyl-1,3,4-thiadiazol-2-YL)carbamoyl]methyl}sulfanyl)-4H-1,2,4-triazol-3-YL]methyl}-4-(pyrrolidine-1-sulfonyl)benzamide
- **this compound
Uniqueness
The uniqueness of this compound lies in its combination of functional groups, which confer specific chemical and biological properties. Compared to similar compounds, it may exhibit enhanced stability, reactivity, or biological activity, making it a valuable compound for various applications.
Properties
Molecular Formula |
C26H28N8O5S3 |
---|---|
Molecular Weight |
628.8 g/mol |
IUPAC Name |
N-[[4-(2-methoxyphenyl)-5-[2-[(5-methyl-1,3,4-thiadiazol-2-yl)amino]-2-oxoethyl]sulfanyl-1,2,4-triazol-3-yl]methyl]-4-pyrrolidin-1-ylsulfonylbenzamide |
InChI |
InChI=1S/C26H28N8O5S3/c1-17-29-31-25(41-17)28-23(35)16-40-26-32-30-22(34(26)20-7-3-4-8-21(20)39-2)15-27-24(36)18-9-11-19(12-10-18)42(37,38)33-13-5-6-14-33/h3-4,7-12H,5-6,13-16H2,1-2H3,(H,27,36)(H,28,31,35) |
InChI Key |
LSTUZAWPSXPSDR-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN=C(S1)NC(=O)CSC2=NN=C(N2C3=CC=CC=C3OC)CNC(=O)C4=CC=C(C=C4)S(=O)(=O)N5CCCC5 |
Origin of Product |
United States |
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